molecular formula C26H31N3O3S2 B2647722 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 361478-98-0

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No. B2647722
CAS RN: 361478-98-0
M. Wt: 497.67
InChI Key: GAEKSCCUTFRYCQ-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a chemical compound that has been of great interest to scientists due to its potential applications in the field of medicine. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Anticancer Applications

  • Naphthoquinone derivatives, including those related to the queried compound, have shown potent cytotoxic activity against various human cancer cell lines, such as A549, HeLa, and MCF-7. These compounds induce apoptosis and arrest the cell cycle, suggesting potential as anticancer agents (Ravichandiran et al., 2019).
  • Benzothiazole and thiazolopyridine derivatives are highlighted for their pharmaceutical applications, particularly in cancer therapy, through methods like TEMPO-catalyzed electrochemical C–H thiolation (Qian et al., 2017).

Antimicrobial Applications

  • Synthesis and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar et al., 2017).
  • Derivatives of 2-phenylamino-thiazole have been synthesized and demonstrated significant antimicrobial activity against various pathogenic strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).

Synthesis and Characterization

  • The synthesis of substituted 3, 4-dihydronaphthalene derivatives for potential cytotoxic agents offers insights into the structural requirements for anticancer activity. These compounds have been evaluated against selected human cancer cell lines, showing promising results (Haiba et al., 2014).

Selective Endothelin Receptor-A Antagonists

  • Studies on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides reveal their potent and selective inhibition of ETA receptors, an important target in cardiovascular diseases. This research demonstrates the potential therapeutic applications of these compounds in treating conditions mediated by endothelin receptors (Wu et al., 1997).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S2/c1-17(2)15-29(16-18(3)4)34(31,32)21-12-9-20(10-13-21)25(30)28-26-27-24-22-8-6-5-7-19(22)11-14-23(24)33-26/h5-10,12-13,17-18H,11,14-16H2,1-4H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEKSCCUTFRYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide

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